molecular formula C11H8Cl2O B8294899 2-(Chloromethyl)-5-[3-chlorophenyl]furan

2-(Chloromethyl)-5-[3-chlorophenyl]furan

Cat. No.: B8294899
M. Wt: 227.08 g/mol
InChI Key: VOGAGYZLYLBJFS-UHFFFAOYSA-N
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Description

The compound 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole (CAS: 64640-15-9) features an oxazole core substituted with a chloromethyl group at position 2 and a 3-chlorophenyl moiety at position 5 . Its molecular formula is C₁₀H₇Cl₂NO, with a molecular weight of 228.08 g/mol. The IUPAC name is 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole, and its structural uniqueness lies in the combination of a reactive chloromethyl group and a halogenated aromatic ring.

Properties

Molecular Formula

C11H8Cl2O

Molecular Weight

227.08 g/mol

IUPAC Name

2-(chloromethyl)-5-(3-chlorophenyl)furan

InChI

InChI=1S/C11H8Cl2O/c12-7-10-4-5-11(14-10)8-2-1-3-9(13)6-8/h1-6H,7H2

InChI Key

VOGAGYZLYLBJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan Derivatives

5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS: 111808-94-7)
  • Core Structure : Furan ring.
  • Substituents : 4-chlorophenyl (position 5), hydroxymethyl (position 3), and methyl (position 2).
  • Molecular Weight : 222.67 g/mol .
  • Substituent positions (4-chlorophenyl vs. 3-chlorophenyl) influence steric and electronic effects.
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS: 131524-46-4)
  • Core Structure : Furan ring with a dioxolane group.
  • Substituents : 4-chlorophenyl (position 5), carboxylic acid (position 3), and 1,3-dioxolane (position 2).
  • Molecular Weight : 294.69 g/mol .
  • Key Differences :
    • The carboxylic acid group introduces acidity (pKa ~4–5), making this compound distinct in reactivity and solubility compared to the neutral oxazole derivative.

Benzofuran Derivatives

5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
  • Core Structure : Benzofuran ring.
  • Substituents : Chloro (position 5), 4-methylphenyl (position 2), and methylsulfinyl (position 3).
  • Molecular Weight : 300.78 g/mol .
  • The benzofuran core provides extended conjugation, altering electronic properties compared to oxazole.

Triazole Derivatives

4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2)
  • Core Structure : Triazole-thione ring.
  • Substituents : 4-bromophenyl, 3-chlorophenyl, and morpholin-4-ylmethyl.
  • Molecular Weight : 425.74 g/mol .
  • Yields during synthesis range from 75–82%, indicating efficient substitution strategies for bulky groups .

Chloromethyl-Containing Compounds

Pantoprazole Intermediate
  • Core Structure : Benzimidazole-pyridine.
  • Substituents : Chloromethyl group on pyridine.
  • Key Differences :
    • The chloromethyl group participates in nucleophilic substitution during proton-pump inhibitor synthesis (e.g., pantoprazole) .
    • Reactivity parallels the oxazole derivative, but the heterocyclic system differs.

Structural and Functional Comparison Tables

Table 1: Molecular and Structural Properties

Compound Name (Core Structure) Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole (Oxazole) C₁₀H₇Cl₂NO 228.08 2-chloromethyl, 5-(3-chlorophenyl)
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (Furan) C₁₂H₁₁ClO₂ 222.67 4-chlorophenyl, hydroxymethyl
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (Benzofuran) C₁₅H₁₃ClO₂S 300.78 Chloro, methylsulfinyl
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-triazole-3-thione (Triazole) C₁₇H₁₅BrClN₃OS 425.74 Bromophenyl, morpholinylmethyl

Key Findings and Implications

  • Substituent Effects: The position (3- vs. 4-chlorophenyl) and nature (chloromethyl vs.
  • Core Structure Diversity : Oxazole, furan, and benzofuran cores confer distinct electronic properties, with oxazole offering a balance of rigidity and reactivity.
  • Synthetic Efficiency : Triazole derivatives achieve high yields (75–82%) despite bulky substituents, suggesting robust synthetic methodologies .

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